3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea
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Overview
Description
3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea is a useful research compound. Its molecular formula is C16H20N2O3S2 and its molecular weight is 352.47. The purity is usually 95%.
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Scientific Research Applications
Gelation and Rheology Modification
A study by Lloyd and Steed (2011) explored the gelation capabilities of a urea-based compound, focusing on how anion identity influences the rheology and morphology of hydrogels formed at pH 1–2. They discovered that the gel's physical properties, including the elastic storage modulus, can be finely tuned through the choice of anion, highlighting the compound's potential in creating tailored hydrogel materials for various applications (Lloyd & Steed, 2011).
Enzyme Inhibition for Therapeutic Applications
Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas revealed their potential as novel acetylcholinesterase inhibitors. Vidaluc et al. (1995) synthesized a series of these compounds, optimizing the spacer length for effective interaction with enzyme hydrophobic binding sites. Their findings suggest these urea derivatives could be promising candidates for treating diseases like Alzheimer's (Vidaluc et al., 1995).
Antagonists for Neuropeptide Receptors
Fotsch et al. (2001) identified and optimized a urea derivative as a potent antagonist of the neuropeptide Y5 (NPY5) receptor, demonstrating significant in vitro potency. This research opens pathways for developing new treatments for obesity and other metabolic disorders by modulating neuropeptide activity (Fotsch et al., 2001).
Synthesis of Heterocycles
McKay et al. (1958) reported the synthesis of 1,3-di-(ω-hydroxyalkyl) ureas through the condensation of ω-amino alcohols with carbon disulphide, followed by oxidation. These compounds represent a class of symmetrically disubstituted ureas with potential applications in medicinal chemistry and material science (McKay et al., 1958).
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to be biologically active compounds with a variety of effects . They have been used in the development of advanced compounds with diverse biological effects .
Mode of Action
It is known that thiophene derivatives exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological properties .
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives can vary widely depending on their specific chemical structure .
Result of Action
Thiophene derivatives have been shown to have a variety of effects at the molecular and cellular level, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Action Environment
The action of thiophene derivatives can be influenced by a variety of factors, including the specific chemical structure of the compound, the biological system in which it is acting, and the presence of other compounds .
Properties
IUPAC Name |
1-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c19-15(13-2-1-9-22-13)14-4-3-12(23-14)10-17-16(20)18-11-5-7-21-8-6-11/h1-4,9,11,15,19H,5-8,10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWDQWACHFQHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.